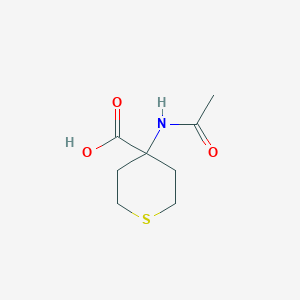
4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by a tetrahydrothiopyran ring substituted with an acetamido group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidotetrahydro-2h-thiopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid (H₂SO₄) to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 4-acetamidotetrahydro-2h-thiopyran-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetamido and carboxylic acid groups may play a role in binding to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Tetrahydro-4H-thiopyran-4-ones: These compounds share the thiopyran ring structure but differ in their functional groups.
4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: This compound has an amino group instead of an acetamido group.
Uniqueness: 4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H13NO3S |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
4-acetamidothiane-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c1-6(10)9-8(7(11)12)2-4-13-5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
VSLLPMZUUXLELU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CCSCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
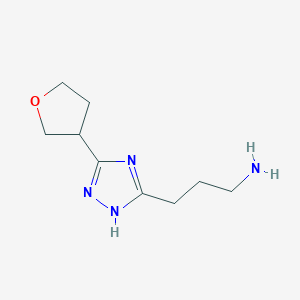


![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)

![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)


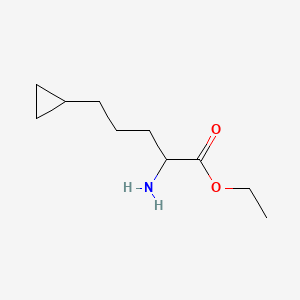

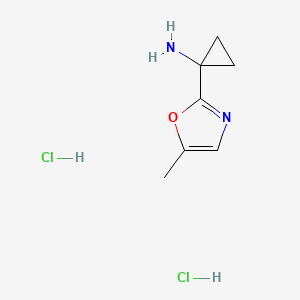
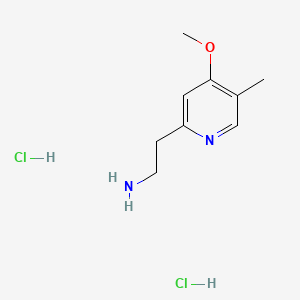
![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
